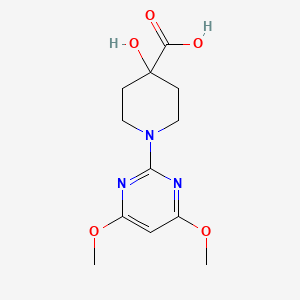![molecular formula C15H21FN2OS B5438749 1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone](/img/structure/B5438749.png)
1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone, also known as FMP, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. FMP is a piperazinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone is not fully understood, but it is believed to act as a dopamine D4 receptor antagonist. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which could contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease immobility time in the forced swim test, which is a measure of antidepressant activity. This compound has also been shown to decrease anxiety-related behaviors in animal models. Additionally, this compound has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which could contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One advantage of 1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone is that it has been shown to have potent antidepressant and anxiolytic effects in animal models. Additionally, this compound has been shown to have a high affinity for the dopamine D4 receptor, which could have implications in the treatment of schizophrenia. However, one limitation of this compound is that its mechanism of action is not fully understood, which could limit its potential applications.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective compounds. Additionally, this compound could be studied for its potential as a radioligand for imaging studies. Finally, this compound could be studied for its potential as a treatment for various psychiatric disorders, including depression, anxiety, and schizophrenia.
Conclusion:
In conclusion, this compound is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has potential applications in medicinal chemistry, as well as in the treatment of various psychiatric disorders. Further research is needed to fully elucidate its mechanism of action and to explore its potential applications.
合成法
1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone has been synthesized using various methods, including the reaction of 3-fluorobenzylamine with 3-(methylthio)propanol in the presence of sodium hydride, as well as the reaction of 3-fluorobenzylamine with 3-(methylthio)propanoyl chloride in the presence of triethylamine. The yield of this compound using these methods has been reported to be around 50-70%.
科学的研究の応用
1-(3-fluorobenzyl)-4-[3-(methylthio)propyl]-2-piperazinone has been studied extensively for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an antidepressant and anxiolytic agent. This compound has also been studied for its potential as a dopamine D4 receptor antagonist, which could have implications in the treatment of schizophrenia. Additionally, this compound has been studied for its potential as a radioligand for imaging studies.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(3-methylsulfanylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2OS/c1-20-9-3-6-17-7-8-18(15(19)12-17)11-13-4-2-5-14(16)10-13/h2,4-5,10H,3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZZOAFNKLAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCN(C(=O)C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B5438666.png)
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B5438675.png)

![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)
![2-ethoxy-5-[2-(2-furyl)pyrimidin-4-yl]benzoic acid](/img/structure/B5438704.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5438715.png)
![(3aR*,6aS*)-2-allyl-5-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5438728.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-phenylacetamide](/img/structure/B5438731.png)
![3-methyl-12-pyridin-2-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438737.png)
![4-{5-[(mesitylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5438755.png)
![N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5438761.png)